5-Bromo-2-methoxymethoxybenzyl cyanide
Description
5-Bromo-2-methoxymethoxybenzyl cyanide is a substituted benzyl cyanide derivative featuring a bromine atom at the 5-position and a methoxymethoxy (-OCH2OCH3) group at the 2-position of the benzene ring. The benzyl cyanide core (C6H5CH2CN) confers reactivity typical of nitriles, including hydrolysis under acidic or basic conditions. The bromine substituent enhances molecular weight and may influence electronic properties, while the methoxymethoxy group likely increases solubility in polar organic solvents compared to simpler alkoxy groups.
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-[5-bromo-2-(methoxymethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C10H10BrNO2/c1-13-7-14-10-3-2-9(11)6-8(10)4-5-12/h2-3,6H,4,7H2,1H3 |
InChI Key |
JCGXRJHCFKSNAD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-bromo-2-methoxymethoxybenzyl cyanide with two structurally related compounds from the provided evidence, focusing on substituents, functional groups, and inferred properties.
Structural and Functional Group Differences
Key Observations:
Substituent Effects: The methoxymethoxy group (-OCH2OCH3) in the target compound introduces greater steric bulk and polarity compared to the simpler methoxy (-OCH3) group in 5-bromo-2-methoxyphenethylamine HBr. This likely enhances solubility in polar aprotic solvents (e.g., DMF or DMSO).
Functional Group Reactivity :
- The nitrile group (-CN) in the target compound is susceptible to hydrolysis, particularly under acidic conditions, forming carboxylic acids or amides . This contrasts with the amine hydrobromide group in 5-bromo-2-methoxyphenethylamine HBr, which is basic and may participate in salt formation or nucleophilic reactions.
- The hydrazide group (-CONHNH2) in 5-bromo-2-chlorobenzohydrazide can act as a reducing agent or participate in condensation reactions, a property absent in the cyanide or amine derivatives.
Physicochemical and Stability Comparisons
Key Findings:
- Hydrolysis Sensitivity : The cyanide group in the target compound may release toxic hydrogen cyanide (HCN) under neutral or acidic conditions, as described for cyanide derivatives in . This contrasts with the stable hydrobromide salt in 5-bromo-2-methoxyphenethylamine HBr.
- Thermal Stability : The methoxymethoxy group could destabilize the compound under prolonged UV exposure, similar to cyanide complexes that degrade in light .
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